2-(4-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
2-(4-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C18H14ClFN4O2 and its molecular weight is 372.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
A study detailed the synthesis of imidazo[1,2-a]-s-triazine nucleosides, demonstrating a method for creating a new class of purine analogues with potential antiviral activity. This work highlights the importance of these compounds in the development of novel antiviral drugs, with moderate activity observed against certain viruses at non-toxic dosage levels (Kim et al., 1978).
Chemical Transformations and New Derivatives
Research on the formation of 3-amino-1,2,4-triazines through the thermolysis of condensed N-amino-α-azidoimidazoles provides insight into the synthesis of benzotriazine derivatives, showcasing the chemical versatility and potential for creating diverse bioactive molecules (Pozharskii et al., 1992).
Potential Biological Activity
A study on the synthesis of highly functionalized tetrahydropyridines, including imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazines, through Diels-Alder reactions, indicates the exploration of these compounds for their potential biological activity, which could include antiproliferative properties among others (Wasilewska et al., 2011).
Antiproliferative Activity
Another research focused on novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, investigating their crystal structure and antiproliferative activity. This study underscores the potential of such compounds in cancer research, with some derivatives showing promising activity against human cancer cell lines (Hranjec et al., 2012).
CO2 Capture Applications
Triazine-based benzimidazole-linked polymers have been studied for their high CO2 capture capabilities, demonstrating the utility of triazine derivatives in environmental applications, particularly in efforts to mitigate greenhouse gas emissions (Sekizkardes et al., 2014).
Mechanism of Action
Target of Action
Compounds with a triazine core, like the one , are often used in medicinal chemistry due to their ability to interact with various biological targets. They can bind to different enzymes, receptors, and proteins, altering their function .
Mode of Action
The mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might inhibit its activity, preventing it from catalyzing certain biochemical reactions .
Biochemical Pathways
Again, this would depend on the specific target. The compound could affect a variety of biochemical pathways depending on which enzymes or receptors it interacts with .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Factors such as the compound’s size, charge, and lipophilicity can influence these properties .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from altering cellular metabolism to inhibiting cell growth .
Action Environment
Various environmental factors can influence a compound’s action, efficacy, and stability. These include temperature, pH, and the presence of other molecules or ions .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-8-(4-fluorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2/c19-13-3-1-12(2-4-13)11-24-17(26)16(25)23-10-9-22(18(23)21-24)15-7-5-14(20)6-8-15/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMNOPIJYICORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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